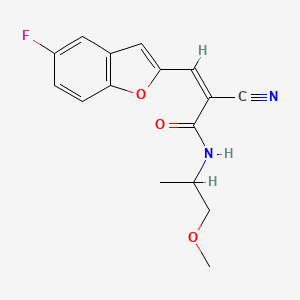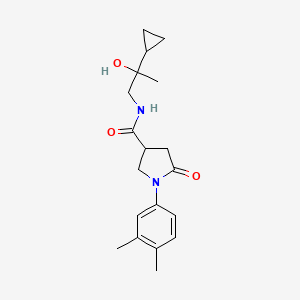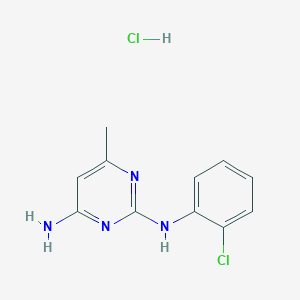![molecular formula C30H26FN3O2S2 B2429931 N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 690645-11-5](/img/structure/B2429931.png)
N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C30H26FN3O2S2 and its molecular weight is 543.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor for Thymidylate Synthase and Dihydrofolate Reductase
This compound belongs to a class of potent inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the DNA synthesis pathway. The dual inhibitory action suggests potential for cancer therapy, as inhibiting these enzymes can hinder the proliferation of cancer cells. One study demonstrated that classical and nonclassical analogues of a related scaffold showed varying degrees of potency against human TS, with some compounds achieving significant dual inhibitory activities against both human TS and DHFR (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Spectroscopic Analysis
Research into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties (FT–IR, FT–Raman) of related compounds has provided deep insights into their chemical characteristics. These studies help in understanding the electron distribution, the stability of hydrogen-bonded interactions, and the impact of molecular geometry on the compound's biological activity. For example, an analysis of a novel antiviral active molecule with a similar structure highlighted its potential against SARS-CoV-2 by docking studies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antifolate Activity
Several compounds with a similar pyrimidine scaffold have been explored for their antifolate activity, targeting enzymes like TS and DHFR. These studies contribute to the development of new therapeutic agents against cancer and infectious diseases, exploring the structure-activity relationships to optimize potency and selectivity (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Coordination Chemistry
Investigations into the coordination chemistry of related compounds with metals reveal their potential as ligands in the development of metal-based drugs or diagnostic agents. Such studies are crucial for understanding the interaction mechanisms with metal ions, which can lead to the discovery of novel therapeutic or imaging agents (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Fluorescence Binding with Proteins
The interaction of these compounds with proteins, such as bovine serum albumin (BSA), through fluorescence binding studies, aids in understanding their pharmacokinetic properties. Such research provides valuable information on how these compounds might interact with proteins in the human body, influencing their distribution, metabolism, and excretion. This knowledge is crucial for drug design and development, ensuring compounds have favorable properties for therapeutic use (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O2S2/c1-30(2,3)20-11-15-22(16-12-20)32-25(35)18-38-29-33-27-26(28(36)34(29)23-7-5-4-6-8-23)24(17-37-27)19-9-13-21(31)14-10-19/h4-17H,18H2,1-3H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWUTPMXRJLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2429859.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)